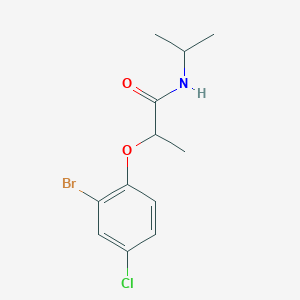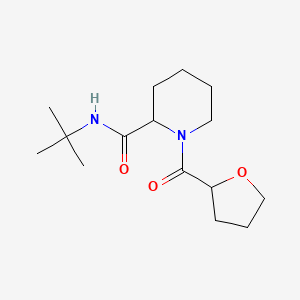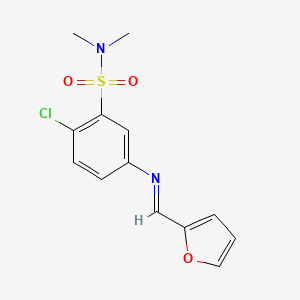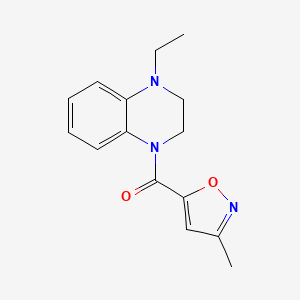![molecular formula C21H25N3O3 B7562266 [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea, also known as MPMPU, is an organic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
作用机制
The exact mechanism of action of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. This compound has been shown to enhance the activity of the NMDA receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, neuroprotection against oxidative stress, and the reduction of neuroinflammation. It has also been shown to improve memory retention and learning ability in animal models.
实验室实验的优点和局限性
One of the significant advantages of using [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several potential future directions for research on [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea. One area of interest is the development of more potent and selective derivatives of this compound that can target specific subtypes of the NMDA receptor. Another potential direction is the investigation of the long-term effects of this compound on cognitive function and neuroprotection in animal models. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders warrants further investigation.
In conclusion, this compound is a promising compound with significant potential for therapeutic applications in the field of neuropharmacology. Its ability to modulate the NMDA receptor and improve cognitive function makes it an attractive target for drug discovery and development. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea involves the reaction of 4-(4-phenylmethoxy) piperidine with isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to possess significant neuroprotective properties and can potentially improve cognitive function.
属性
IUPAC Name |
[4-(4-phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c22-21(26)23-14-16-6-8-18(9-7-16)20(25)24-12-10-19(11-13-24)27-15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H3,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJDWBBTDIZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)

![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
